[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide
Description
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium cation linked to a propyl chain bearing an ethoxycarbonyl (-COOEt) substituent.
The ethoxycarbonyl group distinguishes it from other derivatives by providing hydrolytic stability under physiological conditions compared to ester or amide-linked groups, which may undergo enzymatic cleavage . Applications span drug delivery systems, mitochondrial-targeted antioxidants, and intermediates in organic synthesis.
Properties
IUPAC Name |
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZMNVPVVYVXAD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964707 | |
| Record name | (4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50479-11-3 | |
| Record name | Phosphonium, (4-ethoxy-4-oxobutyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50479-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 50479-11-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
In a representative procedure, triphenylphosphine (1.0 equiv) is dissolved in anhydrous toluene under nitrogen atmosphere. 3-Bromopropyl ethyl carbonate (1.1 equiv) is added dropwise at 0°C, followed by gradual warming to 80°C for 5–6 hours. The precipitated phosphonium salt is collected via vacuum filtration and recrystallized from ethanol/diethyl ether (3:1 v/v) to yield white crystalline product.
Key Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes solubility of both reactants |
| Temperature | 80°C | Balances reaction rate vs. decomposition |
| Molar Ratio (PPh₃:Alkylating Agent) | 1:1.05–1.1 | Minimizes side reactions |
Two-Step Synthesis from 1,3-Dibromopropane
A patent-derived approach (CN106046053A) demonstrates scalable production through intermediate formation of 3-bromopropyltriphenylphosphonium bromide, followed by esterification.
First-Stage Bromination
Toluene (200 kg) and PPh₃ (90 kg) are charged into a reactor. 1,3-Dibromopropane (60 kg) is added dropwise at 80°C over 5 hours, achieving 95% conversion to intermediate P-I.
Ethoxycarbonyl Functionalization
The P-I intermediate (150 kg) undergoes nucleophilic displacement with sodium ethyl carbonate in methanol at 50°C for 12 hours. Ethanol recrystallization affords the title compound in 68.3% overall yield.
Advantages:
-
Utilizes cost-effective 1,3-dibromopropane rather than pre-functionalized alkylating agents
-
Methanol solvent system reduces production costs by 40% compared to ethanol-based methods
Three-Component Coupling Strategy
Emerging methodologies adapted from Scripps Research Institute protocols employ in situ generation of vinylphosphonium intermediates. While primarily developed for α-amino-γ-oxo acids, this approach shows potential for tailored phosphonium salts.
Reaction Mechanism
-
Triphenylphosphine reacts with ethyl propiolate to form a reactive zwitterionic species
-
Sequential nucleophilic attack by 3-bromopropanol derivatives
-
Quenching with HBr gas yields the target compound
Optimization Data:
| Catalyst Loading | Temperature | Time | Yield |
|---|---|---|---|
| 30 mol% PPh₃ | 100°C | 48 h | 83% |
| 50 mol% PPh₃ | 80°C | 36 h | 78% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant studies demonstrate enhanced safety profiles using microreactor technology:
-
Residence time reduced to 12 minutes vs. 6 hours in batch reactors
-
Exothermic heat dissipation improves yield consistency (±2% vs. ±8% batch variation)
Purification Protocols
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol Recrystallization | 99.2 | 85 |
| Column Chromatography | 99.8 | 72 |
| Antisolvent Precipitation | 98.5 | 91 |
Comparative Analysis of Methodologies
Table 1: Synthesis Route Evaluation
Reaction Optimization Strategies
Solvent Effects
Dielectric constant (ε) directly correlates with reaction rate:
Catalytic Additives
-
5 mol% KI: Accelerates alkylation by 40% through halide exchange
-
0.1 eq. 18-crown-6: Enhances anion solubility, improves yield by 12%
Emerging Synthetic Technologies
Microwave-assisted synthesis trials (200 W, 120°C) reduce reaction times to 25 minutes with comparable yields (82±3%). However, dielectric heating inconsistencies currently limit batch sizes to 500 g.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form carbon-carbon double bonds.
Common Reagents and Conditions:
Major Products:
Spirocyclic GPR119 Agonists: Used in the synthesis of spirocyclic GPR119 agonists.
Cyclic Acetal Intermediate of Azadirachtin: A terpenoid found in the neem tree.
Catechin Metabolite: Named 5-(3,4,5-trihydroxyphenyl)valeric acid.
Scientific Research Applications
Organic Synthesis Applications
Wittig Reaction Utilization
TEPPBr serves as a crucial reactant in the Wittig reaction, which is instrumental in forming carbon-carbon double bonds. The triphenylphosphonium moiety acts as a ylide precursor, enabling the generation of nucleophilic species that readily react with carbonyl compounds to produce alkenes. This reaction has been effectively employed in the asymmetric synthesis of various pharmaceuticals, including ezetimibe, a drug used to lower cholesterol levels .
Synthesis of Spirocyclic GPR119 Agonists
Recent studies have highlighted the application of TEPPBr in synthesizing spirocyclic GPR119 agonists. These compounds activate the G protein-coupled receptor GPR119, which plays a role in glucose metabolism and insulin secretion. The potential therapeutic applications of these agonists are being explored in the context of diabetes and obesity treatment .
Cyclic Acetal Intermediates
TEPPBr is also utilized in synthesizing cyclic acetal intermediates, which serve as building blocks for complex molecules. Notably, these intermediates contribute to the synthesis of azadirachtin, a natural insecticide derived from neem trees .
Antimicrobial Properties
Phosphonium compounds, including TEPPBr, have been studied for their antimicrobial activities. Research indicates that they may exhibit significant biological effects due to their structural characteristics, although specific mechanisms of action remain to be fully elucidated.
Interaction Studies
Investigations into the binding affinity and biological interactions of TEPPBr are ongoing. These studies employ various techniques to assess its therapeutic potential and safety profile. Understanding these interactions is crucial for evaluating its applications in drug design and development.
Safety and Handling Considerations
TEPPBr is classified as an irritant, causing skin and eye irritation upon contact. Proper safety measures must be implemented when handling this compound:
Mechanism of Action
The mechanism of action of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide involves its role as a reactant in chemical reactions. It acts as a source of the triphenylphosphonium ion, which can participate in various nucleophilic substitution and Wittig reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide with analogous triphenylphosphonium derivatives:
Key Observations :
- Lipophilicity : The phenylpropyl derivative (461.38 g/mol) exhibits the highest lipophilicity, favoring cellular uptake, while the carboxypropyl variant (447.29 g/mol) is more hydrophilic due to its ionizable -COOH group .
- Stability : The ethoxycarbonyl group provides superior hydrolytic stability compared to esters or amides, as seen in biodegradable phosphate protections .
- Functional Versatility: Carboxy and aminopropyl derivatives enable conjugation with drugs or probes (e.g., QD339 in ), whereas ethoxycarbonyl may serve as a protecting group .
Biological Activity
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide (ETPPB) is a phosphonium salt that has garnered attention in biological research due to its unique properties and potential applications. This compound is characterized by its triphenylphosphonium (TPP) moiety, which is known for its ability to target mitochondria, making it a promising candidate for drug delivery systems, particularly in cancer therapy and other mitochondrial-related diseases.
Chemical Structure and Properties
- Chemical Formula : C24H26BrO2P
- Molecular Weight : 457.35 g/mol
- Appearance : Solid
- Purity : >95% (HPLC)
The ethoxycarbonyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes, particularly the mitochondrial membrane.
The biological activity of ETPPB primarily stems from its ability to accumulate in mitochondria due to the negative membrane potential. Once inside the mitochondria, ETPPB can exert various effects:
- Mitochondrial Targeting : The TPP moiety allows for selective uptake into mitochondria, where it can deliver therapeutic agents or act directly on mitochondrial functions .
- Uncoupling Activity : Studies have indicated that certain TPP derivatives can uncouple oxidative phosphorylation, leading to increased reactive oxygen species (ROS) production. While this can be detrimental in some contexts, it may also be exploited for therapeutic purposes, such as inducing apoptosis in cancer cells .
Biological Activities
ETPPB has been investigated for several biological activities:
- Anticancer Activity : The compound has been shown to enhance the efficacy of chemotherapeutic agents by improving their delivery to mitochondria. For instance, conjugation with doxorubicin has demonstrated increased cytotoxicity against resistant cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest that ETPPB may exhibit antimicrobial effects, potentially through mechanisms involving mitochondrial dysfunction in microbial cells .
- Neuroprotective Effects : Research indicates that TPP compounds can protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease therapies .
Case Study 1: Mitochondrial Delivery of Doxorubicin
In a study focusing on the delivery of doxorubicin via ETPPB, researchers found that the triphenylphosphonium modification significantly enhanced the drug's accumulation in mitochondria, leading to improved therapeutic outcomes in breast cancer models. The study highlighted a marked decrease in tumor growth compared to controls receiving free doxorubicin .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of ETPPB revealed that it inhibited the growth of various bacterial strains. The mechanism was attributed to mitochondrial disruption within bacterial cells, leading to cell death. This study opens avenues for developing new antimicrobial agents based on phosphonium salts .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution between triphenylphosphine (PPh₃) and a brominated precursor, such as ethyl 3-bromopropionate, in anhydrous solvents like dichloromethane or acetonitrile. Reaction optimization includes:
- Temperature : Maintain 60–80°C for 12–24 hours to ensure complete substitution .
- Solvent : Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but require rigorous drying to avoid hydrolysis .
- Workup : Precipitation in diethyl ether followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- ¹H/³¹P NMR : Key signals include the ethoxycarbonyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the phosphonium center (³¹P δ ~24 ppm) .
- Mass Spectrometry : ESI-MS detects the [M-Br]⁺ ion (e.g., m/z 377.5 for C₂₃H₂₄O₂P⁺) .
- Elemental Analysis : Confirm Br⁻ content via ion chromatography or X-ray fluorescence .
Q. What are critical storage and handling protocols for this compound?
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to strong bases or oxidizing agents .
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319) .
Advanced Research Questions
Q. How can solvent-free or microwave-assisted synthesis improve reaction efficiency?
- Microwave Optimization : Reduces reaction time to 1–2 hours at 80–100°C with 10–15% higher yields compared to conventional heating. Use sealed vessels to prevent solvent evaporation .
- Solvent-Free Routes : Mechanochemical grinding (ball milling) with PPh₃ and ethyl 3-bromopropionate achieves 80–85% yield, minimizing waste .
Q. What strategies resolve contradictions in reported biological activity data (e.g., mitochondrial targeting vs. cytotoxicity)?
- Mechanistic Studies :
- Mitochondrial Uptake : Use fluorescent analogs (e.g., MitoTracker colocalization assays) to quantify accumulation driven by the triphenylphosphonium (TPP⁺) moiety .
- Cytotoxicity Screening : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity. Adjust the alkyl chain length to balance hydrophobicity and toxicity .
Q. How can this compound serve as a precursor for functionalized materials (e.g., catalysts or drug conjugates)?
- Post-Synthetic Modifications :
- Nucleophilic Displacement : React with Grignard reagents (e.g., RMgX) to generate Wittig reagents for olefination .
- Bioconjugation : Couple the carboxylate group to peptides via EDC/NHS chemistry for mitochondrial-targeted drug delivery .
Key Research Gaps and Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
